molecular formula C17H10F5NOS2 B2405570 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione CAS No. 866153-95-9

3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione

Cat. No.: B2405570
CAS No.: 866153-95-9
M. Wt: 403.39
InChI Key: CLDWHOCJLSYZAC-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione is a complex organic compound characterized by its multiple fluorine atoms and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione typically involves multiple steps, starting with the preparation of the core thiazole ring One common approach is to react 2,6-difluorophenyl isocyanate with 3-(trifluoromethyl)phenol under controlled conditions to form the intermediate thiazole structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thione group can be oxidized to form the corresponding sulfone.

  • Reduction: : Reduction reactions can be performed on the fluorine atoms, although this is less common due to the stability of the C-F bond.

  • Substitution: : The fluorine atoms and thione group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : The major product is the corresponding sulfone derivative.

  • Reduction: : The major product would be the reduced fluorinated compound.

  • Substitution: : The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor for the development of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Its unique structure allows for the investigation of interactions with enzymes and receptors.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: : This compound is structurally similar but lacks the thiazole ring and thione group.

  • 2,6-Difluorophenyl isocyanate: : This compound is a precursor in the synthesis of the target compound and shares the difluorophenyl group.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5NOS2/c18-13-5-2-6-14(19)15(13)23-11(9-26-16(23)25)8-24-12-4-1-3-10(7-12)17(20,21)22/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWHOCJLSYZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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